5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
Overview
Description
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is a dihydroxy metabolite of the aryl hydrocarbon receptor (AhR) ligand Formylindolocarbazole (FICZ), which is a photoproduct of Tryptophan . It has a molecular formula of C19H12N2O3 and a molecular weight of 316.31 .
Molecular Structure Analysis
The molecular structure of this compound is based on the indolo[3,2-b]carbazole core, with additional hydroxy and carboxaldehyde functional groups .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool. It’s particularly valuable for studying protein interactions and functions due to its biochemical properties .
Aryl Hydrocarbon Receptor (AhR) Ligand Studies
As a metabolite of the AhR ligand Formylindolocarbazole, it’s instrumental in researching the AhR pathway, which is significant in toxicology, cancer biology, and immune system function .
Organic Semiconductor Building Blocks
The compound serves as a building block in the synthesis of organic semiconductors. Its unique structure is beneficial for creating materials with specific electronic properties .
Photoproduct of Tryptophan
It acts as a photoproduct of Tryptophan, which is essential in understanding the metabolic pathways and functions of this amino acid in biological systems .
Reference Standards for Pharmaceutical Testing
It’s used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods in drug development .
Synthesis of Polycyclic Compounds
The compound is a key intermediate in the synthesis of new polycyclic compounds, which have a range of applications from materials science to pharmaceuticals .
Development of Chromogenic Sensors
Researchers utilize this compound in the development of chromogenic sensors. These sensors can detect and measure various substances, which is crucial in environmental monitoring and diagnostics .
Blue Light-Emitting Materials
In the field of optoelectronics, this compound is used to develop non-conjugated blue light-emitting materials, which have potential applications in display technologies .
Mechanism of Action
Mode of Action
It is known that many indolo[3,2-b]carbazole derivatives interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Future Directions
properties
IUPAC Name |
2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRXEXWTTPEQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460671 | |
Record name | AGN-PC-005MFN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
549548-29-0 | |
Record name | 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=549548-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AGN-PC-005MFN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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